molecular formula C12H10ClNO2S B2405188 Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 74476-47-4

Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2405188
CAS No.: 74476-47-4
M. Wt: 267.73
InChI Key: GCYRUFVHYNWOFH-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of agrochemicals and pesticides due to its bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with phenyl isothiocyanate, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of 2-amino-4-phenyl-1,3-thiazole-5-carboxylate derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazole derivatives.

    Hydrolysis: Formation of 2-chloro-4-phenyl-1,3-thiazole-5-carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-chloro-4-phenyl-1,3-oxazole-5-carboxylate

Uniqueness

Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate is unique due to the presence of both a chlorine atom and a phenyl group on the thiazole ring. This combination imparts specific chemical reactivity and biological activity that may not be present in similar compounds. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-2-16-11(15)10-9(14-12(13)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYRUFVHYNWOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a solution of 20.0 g (0.105 mole) of ethyl β-amino-cinnamate in 40 ml. of chlorobenzene under ice cooling was added a solution of 11.6 g (0.112 mole) of chorocarbonylsulfenyl chloride in 10 ml. of chlorobenzene. The reaction mixture was heated at 110° C. for 2 hours, cooled to triturated with petroleum ether. The precipitate was heated with hot benzene, cooled and filtered to give 14.4 g (55%) of ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate as yellow needles. A mixture of 3.0 g (0.012 mole) of ethyl 2,3-dihydro-2-oxo-4-phenyl-5-thiazolecarboxylate and 14 ml. of phosphorus oxychloride was held at reflux for 24 hours and cooled. The reaction mixture was poured into ice water. The solid precipitate was extracted into ether. The ether solution was dried and concentrated under reduced pressure. The residue was recrystallized from hexane to give 2.2 g (68%) of ethyl 2-chloro-4-phenyl-5-thiazolecarboxylate, m.p. 56°-57° C.
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